4-Octilfenol

Descripción general

Descripción

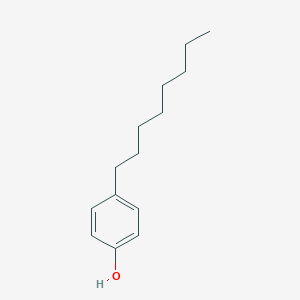

4-Octilfenol: es un compuesto orgánico con la fórmula química C14H22O . Pertenece a la clase de alquilfenoles, que son fenoles sustituidos con un grupo alquilo. En este caso, el fenol está sustituido con un grupo octilo en la posición para. Este compuesto es conocido por su uso en diversas aplicaciones industriales, particularmente como precursor en la producción de surfactantes y resinas .

Aplicaciones Científicas De Investigación

El 4-octilfenol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como precursor en la síntesis de surfactantes y resinas.

Biología: Estudiado por sus propiedades de alteración endocrina y sus efectos sobre la regulación hormonal.

Medicina: Investigado por sus posibles efectos sobre la salud humana, particularmente en relación con su actividad estrogénica.

Mecanismo De Acción

El 4-octilfenol ejerce sus efectos principalmente a través de su interacción con los receptores de estrógeno. Imita la acción de los estrógenos naturales al unirse a los receptores de estrógeno, lo que lleva a la activación de genes sensibles a los estrógenos. Esta interacción puede interrumpir el equilibrio hormonal normal y provocar diversos efectos biológicos, incluidos los procesos reproductivos y de desarrollo alterados .

Análisis Bioquímico

Biochemical Properties

4-Octylphenol is associated with increased oxidative stress . It interacts with biomolecules such as DNA and lipids, leading to their oxidation .

Cellular Effects

4-Octylphenol has been found to have significant effects on various types of cells and cellular processes. It influences cell function by causing DNA damage and lipid peroxidation .

Molecular Mechanism

At the molecular level, 4-Octylphenol exerts its effects through binding interactions with DNA and lipids, leading to their oxidation . This results in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Over time, exposure to 4-Octylphenol leads to increased oxidative stress, as evidenced by the positive association between serum concentrations of 4-Octylphenol and biomarkers of oxidative stress on DNA and lipids .

Dosage Effects in Animal Models

The effects of 4-Octylphenol vary with different dosages in animal models . At high doses, it can cause structural and functional alterations in the thyroid gland .

Metabolic Pathways

4-Octylphenol is involved in the thyroid hormone metabolic pathway . It interacts with enzymes and cofactors in this pathway, leading to changes in the levels of thyroid hormones .

Transport and Distribution

4-Octylphenol can enter water supplies through several man-made pathways, including industrial discharges and the use of pesticides and herbicides . Once in the body, it is distributed to various cells and tissues, where it exerts its effects .

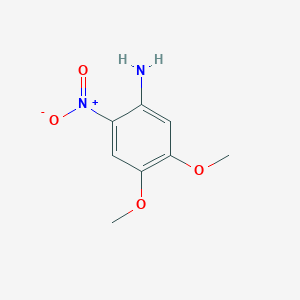

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 4-octilfenol se puede sintetizar mediante la alquilación de fenol con octeno en presencia de un catalizador ácido. Un método común implica el uso de copolímero de estireno-divinilbenceno sulfonado como catalizador. La reacción generalmente ocurre a temperaturas que van desde 90°C hasta 140°C .

Métodos de producción industrial: En entornos industriales, el this compound se produce mediante la alquilación de fenol con octeno utilizando una resina de intercambio catiónico de ácido fuerte como catalizador. La mezcla de reacción se calienta a alrededor de 220°C a 270°C para lograr el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: El 4-octilfenol experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas correspondientes.

Reducción: Puede reducirse para formar ciclohexanoles alquilados.

Sustitución: Puede sufrir reacciones de sustitución aromática electrofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.

Sustitución: La sustitución aromática electrofílica puede ser facilitada por reactivos como bromo o ácido nítrico.

Principales productos:

Oxidación: Formación de quinonas.

Reducción: Formación de ciclohexanoles alquilados.

Sustitución: Formación de derivados halogenados o nitrados.

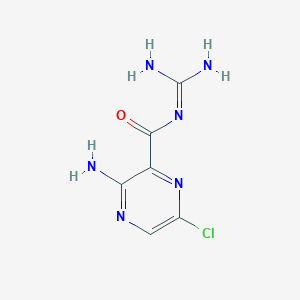

Comparación Con Compuestos Similares

Compuestos similares:

4-Nonilfenol: Similar en estructura pero con un grupo nonilo en lugar de un grupo octilo.

4-terc-Octilfenol: Similar pero con un grupo terc-octilo.

Etoxilatos de nonilfenol: Derivados de nonilfenol con grupos etoxilatos.

Comparación:

4-Octilfenol vs. 4-Nonilfenol: Ambos compuestos son alquilfenoles, pero el 4-nonilfenol tiene una cadena alquílica más larga, lo que puede afectar sus propiedades físicas y actividad biológica.

This compound vs. 4-terc-Octilfenol: La presencia de un grupo terc-octilo en el 4-terc-octilfenol puede provocar diferencias en el impedimento estérico y la reactividad.

This compound vs. Etoxilatos de nonilfenol: Los etoxilatos de nonilfenol tienen grupos etoxilatos adicionales, lo que los hace más hidrofílicos y altera sus propiedades surfactantes

Propiedades

IUPAC Name |

4-octylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDQQZYCCIDJRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41157-62-4 (barium), 58288-41-8 (potassium), 78899-79-3 (hydrochloride) | |

| Record name | 4-Octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001806264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9022312 | |

| Record name | 4-Octylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [ICSC], WHITE CRYSTALS. | |

| Record name | 4-Octylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

280 °C | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

113 °C, 113 °C c.c. | |

| Record name | 4-Octylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.96 g/cm³ | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.1 | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000098 [mmHg] | |

| Record name | 4-Octylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1806-26-4, 71902-25-5 | |

| Record name | 4-n-Octylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001806264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, octenylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071902255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Octylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-octylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, octenylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-N-OCTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DF2B8LH3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-OCTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

44-45 °C | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

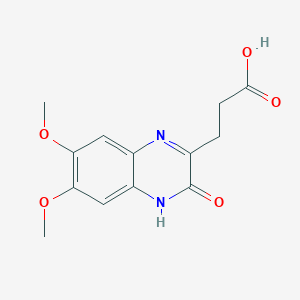

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

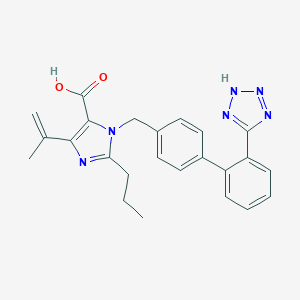

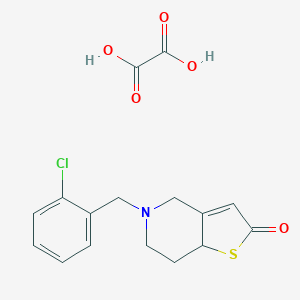

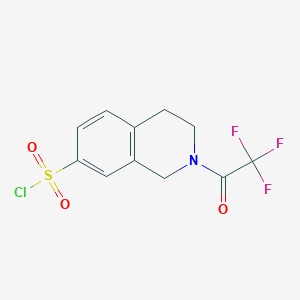

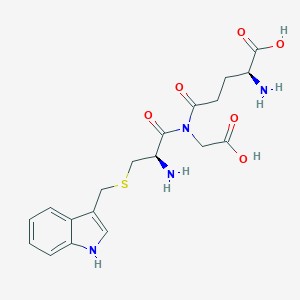

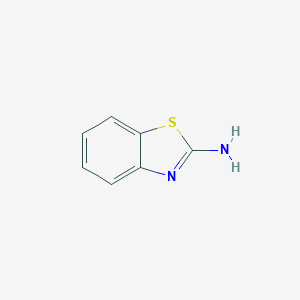

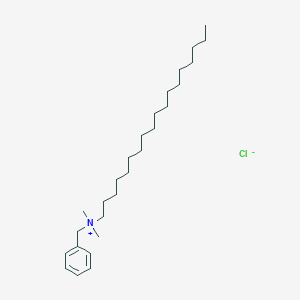

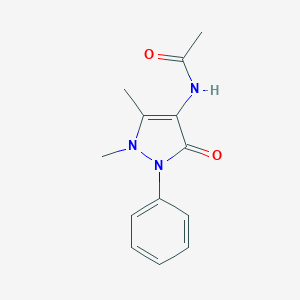

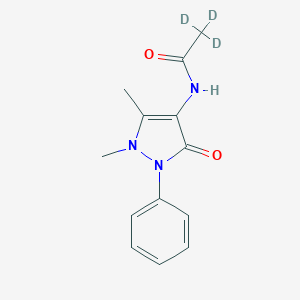

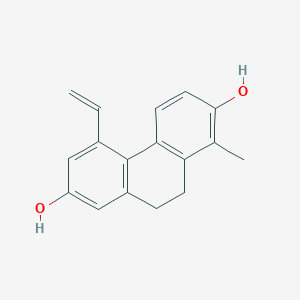

Feasible Synthetic Routes

Q1: How does 4-octylphenol interact with estrogen receptors?

A1: 4-Octylphenol exhibits estrogenic activity by binding to estrogen receptors (ERs) []. It competes with natural estrogens for binding sites, potentially disrupting normal endocrine signaling pathways [, ]. Research suggests 4-OP might interact with a similar region of the hormone-binding domain as 17β-estradiol [].

Q2: What are the downstream effects of 4-octylphenol exposure on male reproductive systems?

A2: Studies have shown that 4-OP exposure can lead to reduced testicular size and sperm production in male rats []. In vitro studies using mouse TM4 Sertoli cells suggest 4-OP induces mitochondria-mediated apoptosis, potentially through the regulation of Bcl-2 family proteins and activation of caspase-3 [, ]. Another study indicated 4-OP exposure reduced the expression of cytochrome P450 17α-hydroxylase/C17-20-lyase (P450c17) in fetal Leydig cells, potentially impacting testosterone synthesis [].

Q3: Are there sex-specific effects of 4-octylphenol on germ cells?

A3: Yes, research indicates 4-OP exerts a sex-specific effect on germ cells. In a study using cultured human fetal gonads, 4-OP exposure significantly reduced the mitotic index and the number of pre-spermatogonia in testes but showed no significant effects on ovaries [].

Q4: Does 4-octylphenol affect testosterone production in Leydig cells?

A4: In vitro studies on mice Leydig cells have shown that 4-OP can both stimulate and inhibit testosterone production depending on the concentration and whether the cells were stimulated with human chorionic gonadotropin (hCG) [, ]. Further research is needed to fully understand these complex interactions.

Q5: Does 4-octylphenol impact chitobiase activity in crustaceans?

A5: Yes, studies on the fiddler crab, Uca pugilator, show that 4-OP can inhibit chitobiase activity in the hepatopancreas []. This inhibition could potentially disrupt the molting process in crustaceans.

Q6: What analytical methods are used to detect 4-octylphenol in food products?

A6: Gas chromatography-mass spectrometry (GC-MS) is commonly employed for detecting and quantifying 4-OP in food matrices like vegetable oils [] and composite foods []. Sample preparation often involves techniques like solid-phase extraction [, ].

Q7: How is 4-octylphenol analyzed in environmental samples?

A7: Various analytical techniques are used, including:

- GC/MS: This method, often combined with solid-phase extraction, is commonly used for analyzing 4-OP in water samples [, , ], soil [], and infant milk powder [].

- HPLC with multi-electrode electrochemical coulometric-array detection: This method has been applied for determining 4-OP in human blood samples [].

- LC/ESI-MS/MS: This technique, coupled with affinity chromatography cleanup, has been used for detecting 4-OP in fish muscle [].

Q8: What are the environmental concerns regarding 4-octylphenol?

A8: 4-OP is considered an endocrine disruptor and is commonly found in various environmental compartments due to its widespread use and persistence []. Studies have detected its presence in river water [], wastewater [], and even infant milk powder []. Concerns exist about its potential to disrupt endocrine function in wildlife and humans [, ].

Q9: Can 4-octylphenol be removed from wastewater?

A9: Various treatment methods have been investigated for removing 4-OP from wastewater, including:

- Membrane bioreactors (MBRs): MBR systems, especially when combined with anaerobic-anoxic-oxic processes, have demonstrated high removal efficiencies for 4-OP [, ].

- Ultrafiltration and nanofiltration: These membrane filtration techniques can effectively remove 4-OP from water [].

- Advanced oxidation processes (AOPs): Processes combining UV irradiation with ozone have shown promise in degrading 4-OP in water [].

Q10: Does the presence of humic acid affect the toxicity of 4-octylphenol?

A10: Research indicates that humic acid can significantly reduce the bioavailability and toxicity of 4-OP in aquatic environments by sorption [].

Q11: What is the molecular formula and weight of 4-octylphenol?

A11: The molecular formula of 4-octylphenol is C14H22O, and its molecular weight is 206.33 g/mol.

Q12: Are there studies on the adsorption behavior of 4-octylphenol?

A12: Yes, the adsorption of 4-OP on carboxen, a porous carbon material, has been studied using GC/MS []. The adsorption process was found to be endothermic and best described by the Freundlich isotherm model [].

Q13: What is known about the bioaccumulation of 4-octylphenol?

A13: Studies have shown that 4-OP can bioaccumulate in organisms like the freshwater algae Tolypothrix []. The bioaccumulation factor was found to be higher for 4-OP compared to other phenolic compounds tested, likely due to its higher octanol/water partition coefficient (KOW) [].

Q14: Has the mutagenicity of 4-octylphenol been investigated?

A14: Yes, Ames tests have shown that 4-OP can induce positive mutations in bacterial strains, particularly TA98 and TA97, indicating potential mutagenicity [].

Q15: Have there been studies on the use of 4-octylphenol in materials science?

A15: Research has explored the use of 4-OP in forming self-assembled films on copper surfaces to inhibit corrosion in hydrochloric acid solutions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.